N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluoro-substituted indole moiety and a methoxyphenyl-substituted imidazolidinone ring. These structural elements contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide typically involves a multi-step process. One common synthetic route includes:
Formation of the Indole Derivative: The starting material, 5-fluoroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-fluoro-1H-indol-3-yl)ethylamine.
Synthesis of the Imidazolidinone Ring: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the imidazolidinone ring structure.
Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with a propanoyl chloride derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with signaling pathways such as the PI3K/Akt or MAPK pathways, influencing cellular processes like apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]butanamide
Uniqueness
The uniqueness of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide lies in its specific structural features, such as the fluoro-substituted indole and methoxyphenyl-substituted imidazolidinone. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23FN4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H23FN4O4/c1-32-17-5-3-16(4-6-17)28-22(30)20(27-23(28)31)8-9-21(29)25-11-10-14-13-26-19-7-2-15(24)12-18(14)19/h2-7,12-13,20,26H,8-11H2,1H3,(H,25,29)(H,27,31) |
InChI Key |
VIPVNTJBSUPEMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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